

Chemical Properties of Benzyl Decanoate

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Compound Focus: Benzyl decanoate

CAS No.: 42175-41-7

Cat. No.: S520949

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The table below summarizes the key identifiers and estimated physicochemical properties for **Benzyl Decanoate** found in the search results.

Property	Value	Notes / Source
CAS Number	42175-41-7	[1]
Molecular Formula	C ₁₇ H ₂₆ O ₂	[1]
Molecular Weight	262.39262 g/mol	[1]
XLogP3	5.70 (estimated)	This is an atom-additive computational estimate [1].
log P (o/w)	6.180 (estimated)	An alternative partition coefficient estimate [1].
Water Solubility	0.1487 mg/L @ 25 °C (est)	Classified as insoluble in water [1]
Physical State	White solid (est)	[1]
Category	Flavor and fragrance agent	[1]

Understanding Partition Coefficients and XLogP3

For your research context, here is essential background on the reported data:

- **What is XLogP3?** XLogP3 is an **atom-additive method** for calculating the octanol/water partition coefficient (logP) [2]. It predicts the logP value for a compound by summing the contributions from its component atoms and applying specific correction factors [2]. A higher XLogP3 value indicates a more hydrophobic (lipophilic) molecule, while a lower value suggests higher water solubility [2].
- **Data Reliability:** The XLogP3 value of **5.70** for **Benzyl Decanoate** is explicitly noted as an estimate, which is typical for computationally predicted properties [1]. One analysis found that XLogP3 has a root-mean-square deviation (RMSD) of approximately 0.4 log units from experimental data, indicating good but not perfect accuracy [3].
- **Interpretation of the Value:** A XLogP3 of 5.70 confirms that **Benzyl Decanoate** is a **highly lipophilic** compound. This property suggests it would readily partition into lipid bilayers and fatty tissues and has a high potential for bioaccumulation [4].

XLogP3 Calculation Workflow

While the search results do not provide a wet-lab protocol for measuring the logP of **Benzyl Decanoate**, they detail the computational logic behind the XLogP3 method. The following diagram illustrates this atom-additive approach:

Color Palette (Hex Codes)

#202124

#FFFFFF

#4285F4

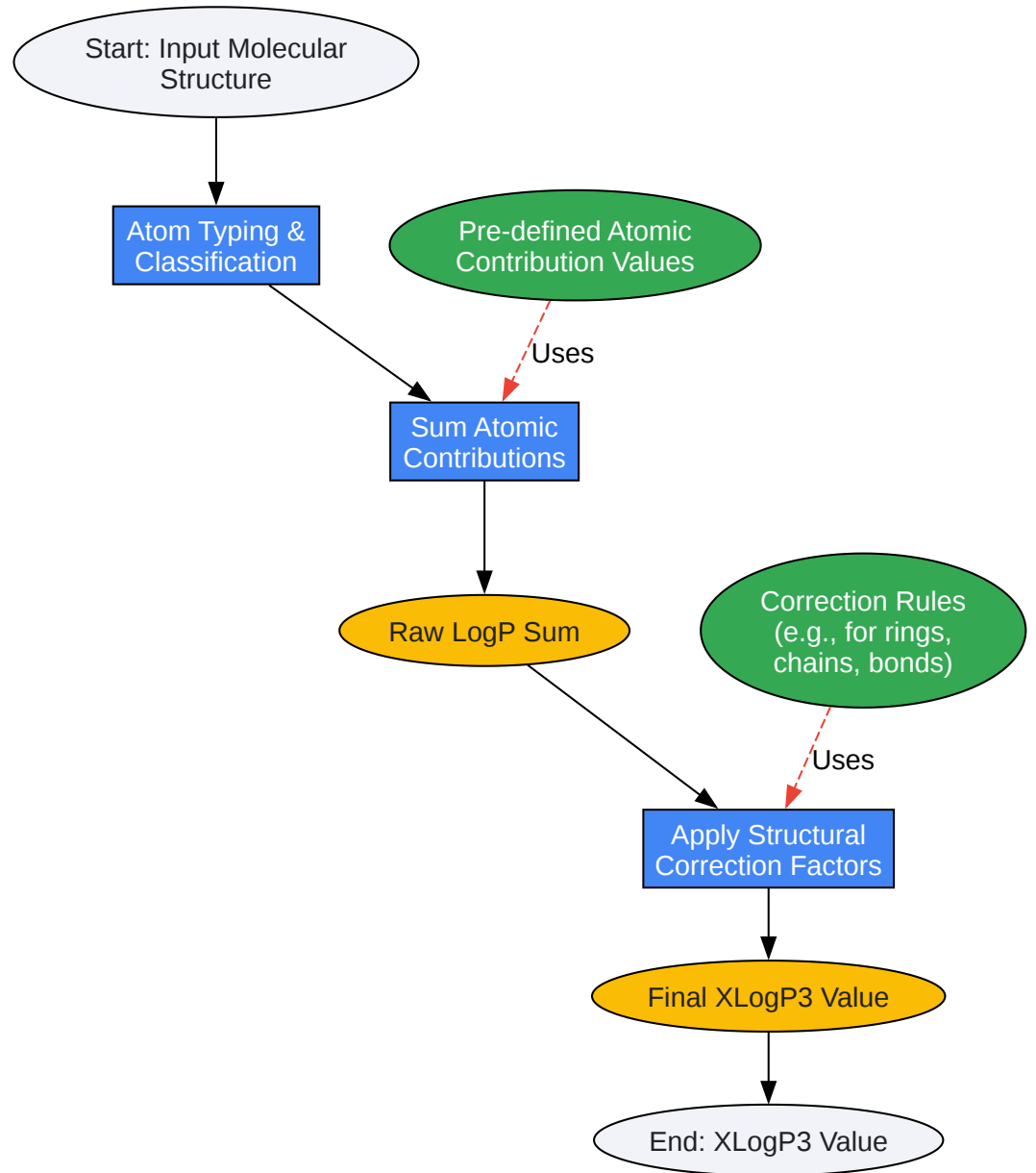
#EA4335

#FBBC05

#34A853

#F1F3F8

#5F6368



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Diagram of the atom-additive XLogP3 calculation methodology.

Suggestions for Further Research

To build a more complete technical dossier on **Benzyl Decanoate**, you could pursue the following avenues:

- **Find Experimental Data:** Search specialized chemical databases like **PubChem**, **SciFinder**, or **Reaxys** for experimentally measured logP values and published analytical data (e.g., NMR, MS spectra) to validate the computational estimates.
- **Investigate Applications:** The primary application identified is as a **flavor and fragrance agent** [1]. Research into its use in perfumery or food science may yield more information on its synthesis and handling.
- **Explore Related Compounds:** The provided data includes a list of similar esters (e.g., ethyl decanoate, phenethyl decanoate) [1]. Studying these can offer insights into structure-property relationships within this chemical family.

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References

1. , 42175-41-7 benzyl decanoate [thegoodscentcompany.com]
2. XlogP - DMT-Nexus Wiki [wiki.dmt-nexus.me]
3. Prediction of Partition Coefficients of Environmental Toxins Using... [pmc.ncbi.nlm.nih.gov]
4. Partition coefficient - Wikipedia [en.m.wikipedia.org]

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